molecular formula C8H15NO2 B3112630 Methyl 2-(cyclopentylamino)acetate CAS No. 190904-15-5

Methyl 2-(cyclopentylamino)acetate

Cat. No.: B3112630
CAS No.: 190904-15-5
M. Wt: 157.21 g/mol
InChI Key: VZKNHSCVKNDVHG-UHFFFAOYSA-N
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Description

Contextualization as an Amino Ester Derivative and Scaffold

At its core, Methyl 2-(cyclopentylamino)acetate is classified as an amino ester derivative. This classification stems from its molecular architecture, which features a secondary amine where a cyclopentyl group is attached to the nitrogen atom, and a methyl ester group. The cyclopentyl ring provides a specific steric and electronic profile, influencing the reactivity of the adjacent amino group. The methyl ester, on the other hand, offers a site for various chemical transformations.

This dual functionality allows it to act as a molecular scaffold. A scaffold in chemical synthesis is a core structure upon which other molecular fragments can be assembled to create a diverse array of compounds. The presence of both a nucleophilic amine and an electrophilic ester carbonyl group within the same molecule allows for a range of synthetic manipulations.

Table 1: Key Structural Features of this compound

FeatureDescription
Amino Group A secondary amine with a cyclopentyl substituent, providing a site for N-alkylation, acylation, and other reactions typical of amines.
Ester Group A methyl ester, susceptible to hydrolysis, amidation, reduction, and transesterification, offering a handle for molecular elaboration.
Cyclopentyl Group A five-membered aliphatic ring that imparts lipophilicity and a defined three-dimensional shape to the molecule.

Significance as a Synthetic Building Block and Intermediate

The true value of this compound lies in its application as a synthetic building block and intermediate. biosynth.comambeed.com A building block in organic synthesis is a relatively simple molecule that can be incorporated into a larger, more complex structure. nih.govminakem.com This compound serves as a precursor in multi-step synthetic sequences, enabling the construction of target molecules with desired properties. nih.gov

Its role as an intermediate is pivotal in numerous chemical reactions. For instance, it can be employed in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The amine functionality can participate in cyclization reactions, while the ester group can be modified to introduce further complexity.

A common synthetic route to this compound involves the reaction of a cyclopentylamine (B150401) with a halo-acetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739). This straightforward nucleophilic substitution reaction provides a reliable method for its preparation. Another approach could involve the reductive amination of a keto-ester with cyclopentylamine.

Overview of Academic Research Trajectories

Academic research involving this compound and structurally related compounds has explored various facets of its chemical reactivity and potential applications. google.comresearchgate.net Investigations have focused on its use in the synthesis of novel organic molecules and the development of new synthetic methodologies. orgsyn.orgorgsyn.org

One area of research has been its incorporation into larger molecules with potential biological activity. biosynth.com The cyclopentylamino moiety can be found in the structures of some compounds investigated for their therapeutic potential. However, it is crucial to note that this article does not delve into specific medicinal applications or dosage information.

Another research avenue has been the exploration of its reactivity in various named reactions and transformations. The interplay between the amino and ester groups allows for the study of intramolecular reactions and the development of stereoselective synthetic methods. Research has also touched upon the synthesis of its hydrochloride salt, which can offer different solubility and handling properties. ambeed.com

Table 2: Representative Chemical Reactions Involving this compound

Reaction TypeReagents/ConditionsPotential Products
N-Acylation Acyl chlorides, AnhydridesN-acylated derivatives
Ester Hydrolysis Aqueous acid or base2-(cyclopentylamino)acetic acid
Amidation Amines, heat or coupling agentsN-substituted 2-(cyclopentylamino)acetamides
Reduction of Ester Reducing agents (e.g., LiAlH4)2-(cyclopentylamino)ethanol
Cyclization Reactions Bifunctional reagentsVarious heterocyclic compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(cyclopentylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNHSCVKNDVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of Methyl 2-(cyclopentylamino)acetate, offering precise insights into the connectivity and chemical environment of each atom.

Proton (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, significantly deshielded by the adjacent electronegative oxygen atom. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group will also form a singlet, shifted downfield due to the influence of both the adjacent carbonyl group and the nitrogen atom.

The proton on the cyclopentyl ring attached directly to the nitrogen (N-CH) will be the most deshielded of the cyclopentyl protons and will appear as a multiplet due to coupling with its neighbors. The remaining protons of the cyclopentyl ring will produce complex, overlapping multiplets in the upfield, aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 1H, and 8H, respectively).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration
-OCH₃3.6 - 3.8Singlet3H
-CH₂-3.3 - 3.5Singlet2H
N-CH (cyclopentyl)3.0 - 3.2Multiplet1H
-CH₂- (cyclopentyl)1.4 - 2.0Multiplet8H
N-H1.5 - 2.5Broad Singlet1H

Carbon (¹³C NMR) Spectroscopic Analysis

In the ¹³C NMR spectrum, five distinct signals are anticipated for the eight carbon atoms of this compound, owing to the symmetry of the cyclopentyl group. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically found above 170 ppm. The carbon of the methoxy group (-OCH₃) and the methylene carbon (-CH₂-) of the acetate moiety will appear in the 50-60 ppm range. Within the cyclopentyl ring, the carbon atom bonded to the nitrogen (N-CH) is expected around 55-65 ppm, while the other two sets of equivalent methylene carbons (-CH₂) will produce signals in the aliphatic region (20-40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
C=O (ester)172 - 175
N-C H (cyclopentyl)55 - 65
-OC H₃51 - 53
-C H₂- (acetate)50 - 55
-C H₂- (cyclopentyl, C2/C5)30 - 35
-C H₂- (cyclopentyl, C3/C4)23 - 26

Two-Dimensional (2D NMR) Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the N-CH proton of the cyclopentyl ring and its adjacent methylene protons, confirming their connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignment of the N-CH proton to the N-C H carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Crucial HMBC correlations would include the signal from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O), and the signal from the acetate methylene protons (-CH₂-) to the same carbonyl carbon, confirming the methyl acetate fragment. Further correlations from the N-H proton and the N-CH proton to the acetate methylene carbon would establish the full connectivity of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₈H₁₅NO₂), the exact mass is calculated to be 157.1103. In HRMS analysis, the protonated molecule, [M+H]⁺, would be observed.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₈H₁₆NO₂⁺158.1176

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. nextpeptide.com Depending on the solvent system and additives, other adduct ions can also be formed. For example, the presence of sodium salts can lead to the formation of a sodium adduct [M+Na]⁺. The observation of these characteristic adducts provides further confirmation of the molecular weight of the analyte. nextpeptide.com

Predicted ESI-MS Adducts for this compound nextpeptide.com

Adduct Ion Formula Predicted m/z
[M+H]⁺C₈H₁₆NO₂⁺158.1176
[M+Na]⁺C₈H₁₅NNaO₂⁺180.0995
[M+K]⁺C₈H₁₅KNO₂⁺196.0734

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a detailed fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation. As a secondary amine and an ester, the molecule exhibits several characteristic absorption bands.

The most notable feature for the secondary amine (R₂NH) group is the N-H stretching vibration, which typically appears as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The presence of a single band distinguishes it from primary amines, which show two bands in this area. orgchemboulder.com Additionally, a broad N-H wagging vibration is expected between 910-665 cm⁻¹. orgchemboulder.com

The ester functional group is characterized by a strong carbonyl (C=O) stretching band. For a saturated aliphatic ester such as this, the C=O stretch is anticipated in the 1750–1735 cm⁻¹ range. wpmucdn.com Two strong C-O stretching vibrations are also characteristic of esters and are expected in the 1300-1000 cm⁻¹ region. wpmucdn.com The C-N stretching vibration for an aliphatic amine is typically found as a medium or weak band between 1250-1020 cm⁻¹. orgchemboulder.com The spectrum will also be populated by various C-H stretching and bending vibrations from the cyclopentyl and methyl groups in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3310Weak to Medium
C-H Stretch (sp³)Alkane (Cyclopentyl, Methyl)3000 - 2850Medium to Strong
C=O StretchSaturated Ester1750 - 1735Strong
N-H BendSecondary Amine1550 - 1490Variable
C-H BendAlkane (Cyclopentyl, Methyl)1470 - 1365Variable
C-N StretchAliphatic Amine1250 - 1020Weak to Medium
C-O StretchEster1300 - 1000Strong
N-H WagSecondary Amine910 - 665Strong, Broad

This table is based on established correlation charts for the constituent functional groups.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Generally, symmetric and non-polar bonds produce stronger Raman signals. For this compound, the C-H stretching and bending vibrations of the cyclopentyl ring would be expected to show prominent bands. The C=O stretch is typically weaker in Raman than in IR, while the C-C and C-N backbone stretching vibrations may be more readily observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester's carbonyl oxygen.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would require the preparation of a suitable single crystal, potentially from the hydrochloride salt of the compound, which is commercially available as a solid. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Chromophores, or light-absorbing groups, are necessary for a compound to show significant absorbance in the UV-Vis range (typically 200-800 nm).

This compound contains only saturated aliphatic amine and ester functional groups. These groups lack the π-electron systems or extensive conjugation that characterize strong chromophores. The expected electronic transitions, such as n→σ* for the amine and n→π* for the ester, occur at wavelengths below 200 nm. Consequently, a UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to show significant absorption bands in the 200-800 nm range.

Rotational Spectroscopy for Gas-Phase Conformer Analysis

Rotational spectroscopy is a high-resolution technique used to study the structure of molecules in the gas phase, free from intermolecular interactions present in condensed phases. nih.gov By precisely measuring the frequencies of rotational transitions, it is possible to determine highly accurate rotational constants, which are inversely related to the molecule's moments of inertia.

For a flexible molecule like this compound, this technique is particularly powerful for identifying different stable conformers. acs.org Conformational diversity can arise from the puckering of the cyclopentyl ring, the orientation of the ester group, and the position of the hydrogen on the amine nitrogen. Each unique conformer has a distinct set of rotational constants and, therefore, a unique rotational spectrum. nih.gov

While a specific rotational spectroscopy study on this compound has not been published, analysis of related amino acids demonstrates the utility of this approach. nih.govacs.org A hypothetical study would involve vaporizing the sample and analyzing the resulting rotational spectrum. The experimental rotational constants for each observed conformer would be compared with those predicted from quantum chemical calculations to make definitive structural assignments. Furthermore, the presence of a ¹⁴N nucleus (spin I=1) would cause hyperfine splitting of the rotational lines, providing precise information about the electronic environment around the nitrogen atom, which is a key parameter for distinguishing between conformers. acs.org

Iv. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties for compounds like Methyl 2-(cyclopentylamino)acetate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For this compound, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher. mdpi.comnih.gov

The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, corresponding to a stable conformer. This yields precise information on bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for this compound is not prevalent in the surveyed literature, expected values for its key structural parameters can be inferred from standard values and studies on similar molecules. mdpi.comniscpr.res.in The cyclopentane (B165970) ring would likely adopt an envelope or twist conformation, while the acetate (B1210297) group's geometry would be influenced by the electronic effects of the adjacent amino group.

Table 1: Predicted Geometrical Parameters for this compound This table presents expected values based on general principles of chemistry and DFT studies on analogous functional groups. Actual values would require a specific calculation.

Parameter Bond/Angle Predicted Value
Bond Lengths C=O ~1.21 Å
C-O (ester) ~1.34 Å
O-CH₃ ~1.43 Å
C-N ~1.46 Å
N-H ~1.01 Å
C-C (cyclopentane) ~1.54 Å
Bond Angles O=C-O ~125°
C-N-C (cyclopentyl) ~112°
C-O-C (ester) ~116°

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculated spectra allow for the assignment of specific vibrational modes to experimentally observed absorption bands.

For this compound, key vibrational modes would include the N-H stretching vibration, typically found in the 3300-3500 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching frequency of the ester group is a strong, characteristic band expected around 1735-1750 cm⁻¹. chem-soc.si Stretching vibrations for C-H bonds in the cyclopentyl and methyl groups would appear in the 2850-3000 cm⁻¹ range. scirp.org The analysis also identifies bending, rocking, and torsional modes throughout the fingerprint region of the spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table outlines the expected wavenumber regions for key functional groups based on established spectroscopic data and DFT calculations on similar molecules. scirp.orgresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Alkyl (Cyclopentyl, Methyl) 2850 - 3000
C=O Stretch Ester 1735 - 1750
N-H Bend Secondary Amine 1550 - 1650
C-O Stretch Ester 1150 - 1250
C-N Stretch Amine 1020 - 1220

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. aimspress.com

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the non-bonding oxygen of the carbonyl group, reflecting the locations of the most available lone pair electrons. ucsb.edu The LUMO is anticipated to be centered on the carbonyl carbon and oxygen atoms, specifically within the π* antibonding orbital, which is the most likely site to accept electrons in a nucleophilic attack. ucsb.edudntb.gov.ua The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. aimspress.com

Table 3: Frontier Molecular Orbital (FMO) Characteristics This table describes the general expected properties and locations of the frontier orbitals for this compound.

Orbital Description Expected Primary Location Implication
HOMO Highest Occupied Molecular Orbital Nitrogen atom, Carbonyl Oxygen Region of electron donation (nucleophilic character)
LUMO Lowest Unoccupied Molecular Orbital Carbonyl Carbon (C=O π* orbital) Region of electron acceptance (electrophilic character)
ΔE (Gap) HOMO-LUMO Energy Gap - Indicator of kinetic stability and chemical reactivity

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. libretexts.org The MEP map is color-coded to indicate different potential values: red signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), with intermediate potentials shown in colors like green and yellow. researchgate.netresearchgate.net

For this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. The nitrogen atom would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. The hydrocarbon cyclopentyl group would exhibit a largely neutral (green) potential. niscpr.res.in This map is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, resembling a Lewis structure. wikipedia.orgwisc.edu This method provides quantitative insight into electron delocalization, also known as hyperconjugation. It calculates the stabilization energy (E(2)) associated with the "donation" of electron density from an occupied NBO (a bond or lone pair) to an unoccupied NBO (an antibonding or Rydberg orbital). wisc.eduaimspress.com

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table lists hypothetical but chemically reasonable NBO interactions for this compound. The E(2) values quantify the strength of these delocalization effects.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Estimated) Interaction Type
LP (N) π* (C=O) High Resonance stabilization, n → π*
σ (C-H) σ* (C-N) Moderate Hyperconjugation
σ (C-C) σ* (C-N) Moderate Hyperconjugation
LP (O, ester) σ* (C-C) Low Lone pair delocalization

Molecular Dynamics (MD) Simulations

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. arxiv.org An MD simulation calculates the trajectory of every atom in a system by solving Newton's equations of motion, allowing the study of conformational changes, solvent interactions, and thermodynamic properties. rsc.org

An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic nature. It could be used to explore the flexibility of the cyclopentane ring and its preferred conformations in solution. Furthermore, the simulation would provide detailed information on the solvation shell around the molecule, identifying the number and lifetime of hydrogen bonds between the molecule's N-H and C=O groups and the surrounding water molecules. arxiv.org Such simulations are critical for understanding how the molecule behaves in a realistic biological or chemical environment, which is often a condensed phase rather than an isolated state in a vacuum. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules. NCI analysis is a computational method used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting 's' against the electron density, regions of non-covalent interactions can be identified and visualized as surfaces, where the color of the surface indicates the nature and strength of the interaction.

For this compound, several types of non-covalent interactions would be expected and could be elucidated through NCI analysis:

Intramolecular Hydrogen Bonding: A key interaction within the molecule would be the hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen (C=O) of the ester group. This interaction would be visualized as a strong, attractive interaction surface, typically colored blue or green, between these two atoms. The presence and strength of this hydrogen bond would significantly influence the conformational preference of the molecule.

Van der Waals Interactions: The cyclopentyl ring and the methyl group are nonpolar moieties that would exhibit van der Waals forces. These are weaker, dispersive interactions and would be represented by broad, greenish surfaces in an NCI plot. These interactions are critical for understanding how the molecule might pack in a condensed phase.

Steric Repulsion: Due to the spatial arrangement of the atoms, some regions of the molecule will experience steric clashes. These repulsive interactions are typically found in the core of ring structures or between bulky groups in close proximity. In an NCI plot, these areas are represented by reddish or brownish surfaces.

A hypothetical NCI analysis of this compound would provide a detailed map of these interactions, offering a qualitative and quantitative understanding of the forces that govern its molecular structure and potential intermolecular interactions.

Table 1: Expected Non-Covalent Interactions in this compound and Their NCI Plot Representations

Interaction Type Atoms Involved Expected NCI Plot Appearance
Intramolecular Hydrogen Bond Amine Hydrogen (N-H) and Carbonyl Oxygen (C=O) Localized, disc-shaped surface between the H and O atoms, typically colored blue or green.
Van der Waals Interactions Cyclopentyl ring hydrogens, methyl group hydrogens Large, diffuse surfaces, typically colored green.

Mechanistic Pathway Elucidation through Computational Modeling

The synthesis of this compound typically involves the reaction of a cyclopentylamine (B150401) with a methyl haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate) via a nucleophilic substitution reaction. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), can be employed to elucidate the detailed mechanism of this reaction.

A theoretical investigation of the reaction pathway would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (cyclopentylamine and methyl haloacetate) and the product (this compound) are optimized to find their lowest energy structures.

Transition State Search: The transition state (TS) is the highest energy point along the reaction coordinate. Computational methods are used to locate the TS structure connecting the reactants and products. The geometry of the TS provides insights into the bond-breaking and bond-forming processes.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products.

For the synthesis of this compound, a plausible SN2 mechanism can be computationally modeled. The nucleophilic nitrogen of cyclopentylamine attacks the electrophilic carbon of the methyl haloacetate, leading to the displacement of the halide ion.

Table 2: Hypothetical Computational Data for the Synthesis of this compound

Species Relative Energy (kcal/mol) Key Geometric Parameters
Reactants (Cyclopentylamine + Methyl Chloroacetate) 0.0 N---C distance > 3.5 Å
Transition State +15.2 N-C bond forming (~2.2 Å), C-Cl bond breaking (~2.5 Å)

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational modeling of a reaction mechanism.

Structure-Property Relationship Studies (excluding biological efficacy)

Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physicochemical properties. For this compound, computational methods can be used to predict a range of properties without the need for experimental measurements. These studies often fall under the umbrella of Quantitative Structure-Property Relationships (QSPR).

A QSPR study on this compound and its analogs would involve:

Descriptor Calculation: A large number of molecular descriptors would be calculated for a series of related molecules. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with a specific property of interest.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.

For this compound, QSPR models could be developed to predict properties such as:

Boiling Point: Descriptors related to molecular size, polarity, and intermolecular forces would be important.

Solubility: Descriptors representing polarity, hydrogen bonding capacity, and molecular surface area would be key.

Refractive Index: Electronic descriptors and those related to molecular volume would likely be significant.

Table 3: Examples of Molecular Descriptors for a QSPR Study of this compound

Descriptor Type Example Descriptor Predicted Property Influence
Constitutional Molecular Weight Boiling Point, Density
Topological Wiener Index (a measure of molecular branching) Boiling Point
Geometric Molecular Surface Area Solubility, Reactivity
Electronic Dipole Moment Solubility, Intermolecular Interactions

By establishing robust QSPR models, the properties of new, unsynthesized derivatives of this compound could be predicted, guiding the design of compounds with specific desired physicochemical characteristics.

V. Chemical Reactivity and Mechanistic Studies

Hydrolysis Pathways of the Ester Moiety

The ester group in methyl 2-(cyclopentylamino)acetate is subject to hydrolysis, a reaction where the ester bond is cleaved by water. This transformation can proceed under either acidic or basic conditions. youtube.com

Under acidic catalysis, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by a water molecule.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming a carboxylate salt after proton transfer. youtube.comchemistrysteps.com The presence of the secondary amine within the molecule can influence the hydrolysis rate and mechanism. The hydrolysis of α-amino acid esters can be significantly accelerated in the presence of metal ions like copper(II), which can form mixed ligand complexes. nih.gov In such complexes, the ester is activated towards base hydrolysis, with rate enhancements reported to be as high as 10,000-fold compared to the free ester. nih.gov

The hydrolysis of amino acid esters to their corresponding amino acids results in a significant change in the pKa of the amino group, which becomes protonated under physiological conditions. rsc.org This property is utilized in dynamic covalent chemistry, where the hydrolysis acts as a trigger to alter the constitution of a dynamic library of molecules. rsc.org

Amination and Alkylation Reactions

The secondary amine nitrogen in this compound is a nucleophilic center and a key site for amination and alkylation reactions, allowing for the synthesis of more complex tertiary amines.

Amination: This class of reactions involves forming new carbon-nitrogen bonds. A common strategy is reductive amination, where the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ, typically by a hydride reagent like sodium borohydride (B1222165), to yield the tertiary amine. youtube.com This method is a cornerstone for synthesizing secondary and tertiary amines. youtube.com

Alkylation: This involves the direct reaction of the amine with an alkylating agent, such as an alkyl halide. nih.gov However, direct alkylation of primary and secondary amines can be difficult to control. The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as a powerful, atom-economical alternative. nih.govnih.gov In this process, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. nih.govorganic-chemistry.org The amine then reacts with this aldehyde to form an imine or iminium ion, which is subsequently reduced by the hydrogen held by the catalyst, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. nih.gov The addition of additives, such as diphenylphosphate with ruthenium catalysts, has been shown to be crucial for enhancing reactivity and selectivity in the N-alkylation of amino acid esters. nih.gov

Intermolecular Reaction Mechanisms (e.g., Hydroamination)

Hydroamination, the addition of the N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.org While thermodynamically feasible, it often faces a high activation barrier due to the repulsion between the electron-rich amine and the unsaturated bond, necessitating the use of catalysts. ilpi.com

The mechanism of hydroamination is highly dependent on the catalyst system used. acs.org Generally, catalysts activate either the amine or the unsaturated substrate. acs.org

Early Transition Metals and Lanthanides: These catalysts typically operate by first deprotonating the amine to form a metal-amido complex. The alkene or alkyne then inserts into the metal-nitrogen bond. ilpi.comacs.org For some group 4 metals, a [2+2] cycloaddition between a metal-imido intermediate and the alkyne is a key step. ilpi.comacs.org

Late Transition Metals: These catalysts can activate the unsaturated bond by coordination, making it more electrophilic and susceptible to nucleophilic attack by the amine. Alternatively, they can activate the amine via oxidative addition to form a metal-hydrido-amido complex. ilpi.comacs.org

A newer approach involves photoredox catalysis, where an excited-state iridium photocatalyst oxidizes the secondary amine to an aminium radical cation, which then adds to the alkene. nih.gov

Role of Specific Additives and Reagents

The choice of additives and reagents is critical in controlling the outcome of hydroamination reactions.

Catalysts: A wide array of metal catalysts are employed, including those based on alkali metals, early and late transition metals, and lanthanides. ilpi.comlibretexts.org Copper(I) cyanide (CuCN) has been used as a simple and effective precatalyst for the hydroamination of terminal alkynes with secondary amines without the need for additional ligands. rsc.org Ruthenium complexes are effective for oxidative lactamization, a competing reaction to hydroamination. acs.org Palladium complexes are also widely used. stackexchange.comacs.org

Ligands: For metal-catalyzed reactions, the ligands coordinated to the metal center are crucial for tuning reactivity and selectivity. Chiral diaminobinaphthyl ligands combined with alkali metals can create efficient catalysts for asymmetric hydroamination. acs.org

Oxidants/Additives: In some cases, external oxidants are used to drive specific pathways. For instance, 4-picoline N-oxide is used as an external oxidant in Ru-catalyzed intramolecular oxidative amidation of alkynylamines. acs.org In other systems, additives like diphenylphosphate can significantly improve reactivity and selectivity. nih.gov

Regioselectivity and Chemoselectivity Investigations

Controlling regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and chemoselectivity (reaction at one functional group over another) is a central challenge in hydroamination. acs.org

Regioselectivity: The site of amine addition to an unsymmetrical alkene or alkyne is determined by the catalyst and reaction mechanism. acs.org For instance, photocatalytic hydroamination using an iridium catalyst and a secondary amine proceeds with complete anti-Markovnikov regioselectivity. nih.gov In contrast, many other metal-catalyzed systems favor the Markovnikov product. acs.org The factors governing regioselectivity are a key area of mechanistic investigation. acs.org

Chemoselectivity: In molecules with multiple reactive sites, such as alkynylamines, a competition between hydroamination and other pathways like oxidative lactamization can occur. DFT studies have shown that for certain Ru-catalyzed reactions, the chain length between the amine and alkyne is crucial for chemoselectivity. Longer chains favor lactamization, while shorter chains favor hydroamination. acs.org Similarly, substrate control has been demonstrated in palladium-catalyzed reactions of allenes, where the choice of amine nucleophile dictates whether the reaction proceeds via γ- or β-addition. acs.org

Catalyst/SystemSubstrate TypePrimary OutcomeKey FeatureReference
Iridium PhotocatalystUnactivated OlefinsAnti-Markovnikov HydroaminationRadical cation mechanism nih.gov
CuCN (ligandless)Terminal AlkynesMarkovnikov Hydroamination (E-enamines)Simple, additive-free system rsc.org
Ruthenium Catalyst + N-OxideAlkynylaminesChemoselective Oxidative LactamizationChain length dictates selectivity over hydroamination acs.org
Palladium Catalystgem-DifluoroallenesRegiodivergent Hydroamination (β- or γ-addition)Substrate (amine) controls regioselectivity acs.org

Radical Processes and Electron Transfer Mechanisms

Beyond traditional polar mechanisms, reactions involving this compound can proceed through radical and electron transfer pathways. The nitrogen lone pair makes the amine susceptible to single-electron transfer (SET) oxidation to form a nitrogen-centered radical cation (aminium radical). nih.govrsc.org

This process is central to photoredox-catalyzed hydroamination, where an excited photocatalyst oxidizes the secondary amine. nih.gov The resulting electrophilic aminium radical readily adds to unactivated olefins, a step that is kinetically facile. nih.gov This radical-based approach enables reactions that are challenging via conventional methods. nih.gov Aminium radicals, generated photolytically from N-chloroamines, can also be used for the direct C-H amination of aromatic rings. rsc.org

In the context of atom transfer radical polymerization (ATRP), secondary and tertiary amines can act as reducing agents for copper(II) complexes, generating the active copper(I) catalyst via an outer-sphere electron transfer (OSET) mechanism. acs.org This highlights the general ability of amines to participate in electron transfer processes. Mechanistic studies have also implicated aminyl radicals in various other transformations. researchgate.net

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms and probing for kinetic isotope effects (KIE). chem-station.com The replacement of hydrogen with deuterium can significantly slow down a reaction if the C-H (or N-H) bond is broken in the rate-determining step. youtube.com

This method has been applied extensively to study hydroamination mechanisms:

In studies of base-catalyzed hydroamination, reacting in the presence of a deuterated solvent like [D₆]DMSO led to deuterium incorporation into the product, suggesting the solvent acts as the proton (deuteron) source in the final step. acs.org

In palladium-catalyzed hydroamination of styrene, a substantial ¹³C isotope effect at the benzylic carbon, along with deuterium exchange observations, supported a mechanism involving rate-determining nucleophilic attack of the amine on a η³-phenethyl palladium complex. stackexchange.com

In ruthenium-catalyzed N-alkylation of amines with alcohols (borrowing hydrogen mechanism), deuterium labeling studies using deuterated alcohols have been crucial to confirm the reaction pathway, which involves alcohol dehydrogenation, imine formation, and subsequent hydrogenation.

Photoredox-catalyzed hydrogen isotope exchange (HIE) reactions use a thiol catalyst that exchanges with deuterium oxide. The amine substrate is oxidized to an α-amino radical, which then abstracts a deuterium atom from the deuterated thiol, resulting in a labeled product. youtube.com

These experiments provide definitive evidence for proposed intermediates and transition states, helping to distinguish between possible mechanistic pathways. chem-station.comnih.gov

Vi. Applications in Organic Synthesis and Chemical Research

Role as a Versatile Building Block for Diverse Chemical Structures

In the realm of organic chemistry, a building block is a molecule that can be readily incorporated into the synthesis of a larger, more complex compound. Methyl 2-(cyclopentylamino)acetate fits this description perfectly, offering multiple reactive sites for chemical modification. As a derivative of glycine (B1666218), the simplest amino acid, it belongs to the class of N-substituted amino acid esters, which are crucial in the synthesis of a variety of organic molecules. acs.orgnih.gov

The secondary amine (the cyclopentylamino group) is nucleophilic and can react with a wide array of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or it can be alkylated to produce tertiary amines. The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-based reactions. It can also be reduced to an alcohol or react with organometallic reagents. The cyclopentyl group influences the molecule's lipophilicity and spatial arrangement, which can be important for the biological activity of the final products. nih.gov

The versatility of N-alkyl amino acid esters is well-recognized in the creation of chiral moieties found in many bioactive compounds. nih.gov The combination of these features in this compound makes it a versatile scaffold for generating diverse chemical structures, including but not limited to, peptidomimetics, heterocyclic compounds, and other complex organic molecules of interest in medicinal chemistry.

Table 1: Potential Reactions of this compound as a Building Block

Functional Group Reagent Type Product Type
Secondary Amine Acid Chloride/Anhydride Amide
Secondary Amine Alkyl Halide Tertiary Amine
Secondary Amine Aldehyde/Ketone (Reductive Amination) Tertiary Amine
Methyl Ester Water (Acid/Base) Carboxylic Acid
Methyl Ester Amine Amide

Use as an Intermediate in Multi-step Organic Syntheses

An intermediate in organic synthesis is a molecule that is formed in one step and then consumed in a subsequent step to create the desired final product. This compound is frequently used as such an intermediate in multi-step synthetic sequences. patsnap.comgoogle.com Its role as a bifunctional building block allows for a stepwise and controlled elaboration of a molecular structure.

For example, in a multi-step synthesis, a chemist might first react the secondary amine of this compound with a specific acid chloride to introduce a desired acyl group. Then, in a second step, the methyl ester could be hydrolyzed to the carboxylic acid. This newly formed carboxylic acid can then be coupled with another amine, effectively linking two different molecular fragments through the original this compound unit. This stepwise approach is fundamental in the synthesis of complex molecules, such as those found in pharmaceuticals and agrochemicals.

The synthesis of N-alkyl amino acid esters and their subsequent use as intermediates is a common strategy in medicinal chemistry for accessing novel compounds. nih.gov The cyclopentyl group can provide a specific conformational constraint or lipophilic character that may be crucial for the biological target interaction of the final molecule.

Development of Compound Libraries

Compound libraries are large collections of distinct but structurally related molecules that are synthesized and screened for biological activity in the drug discovery process. wikipedia.orgslideshare.net The generation of these libraries, often through a process called combinatorial chemistry, relies on the use of versatile building blocks that can be easily and systematically modified. nih.govfiveable.me

This compound is an ideal scaffold for the creation of such libraries. The general principle involves a core structure (the scaffold) to which various "R-groups" are attached. Using parallel synthesis techniques, the secondary amine of this compound can be reacted with a diverse set of carboxylic acids (or their activated derivatives) to create a library of amides. Similarly, the ester group could be converted to a carboxylic acid and then reacted with a library of different amines. This approach allows for the rapid generation of thousands of new compounds from a single starting scaffold. wikipedia.org

Table 2: Example of a Combinatorial Library Synthesis from this compound

Scaffold Reaction Site 1 (Amine) Diverse Reagents (R-COOH) Reaction Site 2 (Ester -> Acid) Diverse Reagents (R'-NH₂) Result

This strategy significantly accelerates the early phases of drug discovery by providing a large and diverse pool of molecules for high-throughput screening against biological targets. slideshare.netacs.org

Synthesis of Labeled Analogues for Research Purposes

Isotopically labeled compounds are essential tools in research, particularly in drug metabolism studies and for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.net These compounds contain an atom that has been replaced by one of its isotopes, such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), fluorine-18 (B77423) (¹⁸F), or carbon-11 (B1219553) (¹¹C).

This compound can serve as a precursor for the synthesis of such labeled analogues. For PET imaging, which requires short-lived positron-emitting isotopes, a common strategy is to introduce the label in the final steps of the synthesis. nih.gov For instance, a labeled version of this compound could be prepared by using a labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to form the methyl ester. This would result in [¹¹C]this compound.

Alternatively, the cyclopentyl ring could be a target for labeling. While more synthetically challenging, a precursor to the cyclopentyl group could be labeled with ¹⁸F, a widely used PET isotope. nih.govmdpi.com Once synthesized, these radiolabeled analogues can be used to non-invasively study the absorption, distribution, metabolism, and excretion (ADME) of the compound or its derivatives in living organisms, providing crucial information for the development of new therapeutics. researchgate.netmdpi.com

Vii. Future Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of N-substituted α-amino esters like Methyl 2-(cyclopentylamino)acetate is a topic of considerable interest, with ongoing research focused on developing more sustainable and efficient methods. Traditional approaches often involve reductive amination of aldehydes or nucleophilic substitution with alkyl halides. walisongo.ac.idresearchgate.net However, these methods can be limited by the availability and stability of starting materials and may suffer from poor atom economy. walisongo.ac.idresearchgate.net

Future research is anticipated to explore innovative and greener synthetic strategies. One promising area is the use of biocatalysis. For instance, the enantioselective biocatalytic synthesis of N-substituted α-amino esters has been successfully demonstrated through the direct reductive coupling of α-ketoesters and amines using imine reductases (IREDs). nih.govnih.gov This biocatalytic approach offers high conversion rates and excellent enantioselectivity under mild reaction conditions, presenting a more sustainable alternative to traditional chemical methods. nih.govnih.gov

Another avenue for exploration is the advancement of catalytic N-alkylation methods. A robust and general method for the direct N-alkylation of α-amino acid esters using alcohols, catalyzed by ruthenium complexes, has been developed. walisongo.ac.idresearchgate.net This methodology is atom-economic, with water as the only byproduct, and preserves the stereochemical integrity of the chiral center. walisongo.ac.idresearchgate.net Further research could focus on expanding the substrate scope and improving the efficiency of these catalytic systems.

Additionally, multicomponent reactions offer a time-efficient approach to generate structural diversity. A four-component, one-pot reaction utilizing a solid-phase bound isocyanide has been used to synthesize a library of N-substituted amino acid esters, yielding products with high purity. acs.org Adapting such multicomponent strategies for the specific synthesis of this compound could provide a streamlined and efficient production route.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Method Description Advantages Reference(s)
Biocatalytic Reductive Amination Use of imine reductases (IREDs) for the direct reductive coupling of an α-ketoester and cyclopentylamine (B150401). High enantioselectivity, mild reaction conditions, sustainable. nih.govnih.gov
Ruthenium-Catalyzed N-Alkylation Direct N-alkylation of a glycine (B1666218) methyl ester with a cyclopentyl alcohol derivative using a ruthenium catalyst. Atom-economic, high retention of stereochemistry, water as the only byproduct. walisongo.ac.idresearchgate.net
Four-Component Reaction One-pot synthesis involving a solid-phase bound isocyanide, an aldehyde, an amine (cyclopentylamine), and a carboxylic acid derivative. Time-efficient, high purity of crude products, allows for diversification. acs.org

Advanced Spectroscopic Techniques for Fine Structure Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic techniques like 1H and 13C NMR are fundamental, future research will benefit from the application of more advanced methods for a finer characterization of its structure.

Two-dimensional NMR (2D NMR) spectroscopy, including techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), will be invaluable. walisongo.ac.iduzh.ch These methods allow for the unambiguous assignment of proton and carbon signals, which can be challenging in complex molecules where signal overlap is common. walisongo.ac.id For instance, a COSY spectrum would reveal the coupling between protons on adjacent carbons, helping to confirm the connectivity within the cyclopentyl ring and the acetate (B1210297) moiety. TOCSY experiments can identify all protons within a spin system, further aiding in the complete assignment of the molecule's proton resonances. uzh.ch

Advanced mass spectrometry (MS) techniques are also essential for detailed structural elucidation. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can provide detailed information about the fragmentation patterns of the protonated molecule. nih.gov The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acid methyl esters has been shown to yield characteristic ions, and similar studies on this compound would help in understanding its gas-phase chemistry and provide a spectral fingerprint for its identification. nih.govresearchgate.net

A hypothetical summary of expected spectroscopic data is provided in Table 2.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations Information Gained
1H NMR Signals corresponding to the cyclopentyl protons, the α-protons of the acetate group, and the methyl ester protons. Basic structural confirmation and information on the chemical environment of protons.
13C NMR Resonances for each unique carbon atom in the cyclopentyl ring, the carbonyl carbon, the α-carbon, and the methyl ester carbon. Confirmation of the carbon skeleton.
COSY (2D NMR) Cross-peaks indicating coupling between adjacent protons in the cyclopentyl ring and between the α-protons and the N-H proton. Connectivity of protons within the molecule.
HSQC/HMBC (2D NMR) Correlation peaks linking protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). Unambiguous assignment of all proton and carbon signals.
High-Resolution MS Accurate mass measurement of the molecular ion, confirming the elemental formula (C8H15NO2). Elemental composition.
Tandem MS (MS/MS) Characteristic fragment ions resulting from the loss of the methoxycarbonyl group, cleavage of the N-cyclopentyl bond, etc. Structural information and fragmentation pathways.

High-Level Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, complementing experimental studies. Future research in this area will likely involve high-level computational methods to build predictive models of its behavior.

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov DFT calculations can be used to optimize the three-dimensional structure of this compound and to calculate various molecular descriptors such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and dipole moments. mdpi.com These calculations can provide insights into the molecule's reactivity, stability, and potential sites for interaction with other molecules. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be computed, which are crucial for understanding reaction mechanisms and equilibria. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound in different environments, such as in various solvents. nih.gov MD simulations provide a time-resolved picture of the molecule's motion, revealing its preferred conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with biological targets or other chemical species in a dynamic setting. By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to model chemical reactions involving this compound with a high degree of accuracy.

The insights gained from these computational studies can guide the design of new experiments and the development of analogues with desired properties.

Design and Synthesis of Chemically Modified Analogues

The chemical structure of this compound offers several opportunities for modification to create a library of analogues with potentially enhanced or novel properties. Future research will likely focus on the systematic design and synthesis of such analogues.

One approach is to vary the N-alkyl substituent. The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups of varying sizes and lipophilicities. acs.org For example, synthesizing analogues with cyclobutyl, cyclohexyl, or various branched alkyl groups could systematically probe the influence of the N-substituent's steric and electronic properties. nih.gov

Another point of modification is the ester group. The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) or to an amide through reaction with different amines. These modifications would alter the molecule's polarity, solubility, and metabolic stability. The synthesis of N-substituted glycine oligomers, known as peptoids, is a well-established field, and the methods used in peptoid synthesis could be adapted to create a diverse range of amide derivatives of N-cyclopentylglycine. nih.gov

Furthermore, functional groups could be introduced into the cyclopentyl ring. This would allow for the creation of analogues with specific functionalities, such as hydroxyl groups for increased hydrophilicity or other reactive handles for conjugation to other molecules. The synthesis of such functionalized analogues would expand the chemical space around this compound and could lead to the discovery of compounds with interesting biological activities or material properties. nih.gov The structure-activity relationships of these new compounds could then be systematically investigated. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.